molecular formula C15H18N6O3 B2376167 2-(3,5-dimethylisoxazol-4-yl)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide CAS No. 2034415-62-6

2-(3,5-dimethylisoxazol-4-yl)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide

Cat. No.: B2376167
CAS No.: 2034415-62-6
M. Wt: 330.348
InChI Key: HLVBAYHSTNGTRU-UHFFFAOYSA-N
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Description

2-(3,5-dimethylisoxazol-4-yl)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C15H18N6O3 and its molecular weight is 330.348. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

Research has focused on the synthesis of various heterocyclic compounds and their potential applications. For instance, the synthesis of 2H-pyran-2-ones and fused pyran-2-ones through reactions involving activated methylene compounds under specific conditions illustrates the versatility of similar compounds in generating a wide range of chemical structures (Kočevar et al., 1992). Furthermore, the creation of novel pyrazoline and pyrazole derivatives with antimicrobial activities highlights the potential biomedical applications of these chemical frameworks (Hassan, 2013).

Biological Activity and Applications

The compound and its derivatives show promise in various biological applications. For example, the preparation of specific derivatives demonstrating significant anti-lipid peroxidation activity and soybean lipoxygenase inhibition points to potential applications in inhibiting inflammatory responses (Vlachou et al., 2023). Similarly, the synthesis of antipyrine-based heterocycles with observed anticancer and antimicrobial activities indicates their potential in developing new therapeutic agents (Riyadh et al., 2013).

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O3/c1-4-23-15-14-19-18-12(21(14)6-5-16-15)8-17-13(22)7-11-9(2)20-24-10(11)3/h5-6H,4,7-8H2,1-3H3,(H,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVBAYHSTNGTRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN2C1=NN=C2CNC(=O)CC3=C(ON=C3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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